
Cefotaxime dimer
描述
Cefotaxime dimer is a polymeric impurity formed during the synthesis or degradation of cefotaxime sodium, a third-generation cephalosporin antibiotic. Structurally, it arises from the covalent linkage of two cefotaxime molecules via a σ bond between the 17-NH group of one molecule and the 18-CH₂ group of another . This dimerization results in a molecular formula of C₃₀H₃₀N₁₀O₁₂S₄ and a molecular weight of 850.09 amu . Key structural features include:
准备方法
Synthesis and Isolation of Cefotaxime Dimer
Concentrated Solution Degradation Method
The most validated approach for generating this compound involves accelerated degradation of the parent compound in aqueous media. Approximately 2.0 g of cefotaxime raw material is dissolved in 100 mL of distilled water (20 mg/mL) and stored at 25 ± 2°C for seven days . This prolonged exposure induces nucleophilic attack at the β-lactam carbonyl, facilitating dimerization via aminolysis. Freeze-drying the resultant solution produces a polymer-enriched stock, with dimer and trimer concentrations detectable by reversed-phase high-performance liquid chromatography (RP-HPLC) .
Critical Parameters
-
Concentration : 20 mg/mL ensures sufficient molecular collisions for polymerization without precipitating the antibiotic .
-
Temperature : Ambient conditions (25°C) balance reaction kinetics and stability of the β-lactam core .
-
Time : Seven days achieves measurable dimer yields while minimizing secondary degradation products .
Preparative Chromatography for Purification
Isolating the dimer requires a two-step chromatographic process:
-
Size-Exclusion Chromatography (HPSEC) : Preliminary fractionation using a TSK-GEL G2000SW column (7.8 × 300 mm, 5 μm) with 0.01 mol/L phosphate buffer (pH 7.0) separates polymers from monomers .
-
RP-HPLC Refinement : A Waters XBridge Prep C18 column (19 × 250 mm, 5 μm) with gradient elution (0.05% trifluoroacetic acid in acetonitrile/water) achieves >90% purity .
Table 1: Chromatographic Conditions for Dimer Isolation
Parameter | HPSEC | RP-HPLC |
---|---|---|
Column | TSK-GEL G2000SW | XBridge Prep C18 |
Mobile Phase | Phosphate buffer (pH 7.0) | 0.05% TFA in ACN/H₂O |
Flow Rate | 0.5 mL/min | 15 mL/min |
Detection | UV at 254 nm | PDA (237 nm, 257 nm) |
Yield | 85–90% | >90% after freeze-drying |
Structural Elucidation of this compound
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HR-MS)
The dimer exhibits a [M+H]⁺ ion at m/z 851.08887, corresponding to the molecular formula C₃₀H₃₀N₁₀O₁₂S₄ (calc. 850.09192 Da, Δ = −0.83 ppm) . Fragmentation pathways confirm the loss of acetoxy groups from both monomers, with key ions at m/z 747.09 (C₂₅H₂₃N₈O₁₀S₃⁺) and 507.08 (C₁₈H₁₅N₆O₆S₂⁺) arising from β-lactam ring cleavage .
Nuclear Magnetic Resonance (NMR)
¹H-¹H COSY and HMBC spectra resolve the dimer’s connectivity:
-
17-NH Coupling : δ8.12 (1H, m) correlates with H18 protons (δ4.19, δ4.30), confirming σ-bond formation between 17-NH and 3α-CH₂ .
-
β-Lactam Stability : Coupling constants (J = 4.8 Hz) at C6–C7 and C22–C25 indicate retained R-configuration in both monomers .
Table 2: Key ¹H NMR Assignments for this compound
Proton | δ (ppm) | Multiplicity | Coupling (Hz) | Assignment |
---|---|---|---|---|
H6 | 5.21 | d | 4.8 | β-lactam C6–H |
H7 | 5.71 | d | 4.8 | β-lactam C7–H |
H17 | 8.12 | m | – | Secondary NH |
H18 | 4.19 | dd | 15, 5.0 | 3α-CH₂ (geminal) |
Mechanistic Insights into Dimer Formation
The reaction proceeds through nucleophilic attack of the 17-NH₂ group on the β-lactam carbonyl of a second cefotaxime molecule. This stepwise mechanism is favored in aqueous media, where proton shuffling stabilizes the tetrahedral intermediate . Retention of Z-configuration at Δ³ double bonds (δ6.73–6.83 ppm for vinyl protons) ensures minimal steric hindrance during polymerization .
Implications for Pharmaceutical Quality Control
Despite inclusion in USP 42 and EP 10.0 as "Impurity F," pharmacopeial methods lack specificity for quantifying the dimer . The RP-HPLC protocol developed by Li et al. (2020) resolves this gap, enabling monitoring at 0.1% relative to the parent compound . Regulatory bodies must adopt such techniques to align with ICH Q3A guidelines for impurity profiling in antibiotics .
化学反应分析
Cefotaxime dimer undergoes various chemical reactions, including:
Oxidation: The presence of free polar groups such as amino and carboxyl groups makes this compound susceptible to oxidation reactions.
Reduction: Reduction reactions can occur at the quaternary lactam rings and the methylene groups of the side chains.
Substitution: Substitution reactions can take place at the amino and carboxyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Pharmaceutical Quality Control
Importance in Drug Formulation:
Cefotaxime dimer is primarily studied for its role as an impurity in pharmaceutical formulations. Understanding its structure and behavior is crucial for ensuring the quality and safety of cefotaxime-containing medications. The isolation and characterization of this compound have been achieved through advanced techniques such as nuclear magnetic resonance and high-performance liquid chromatography (HPLC) .
Quality Control Methods:
The Chinese Pharmacopoeia (ChP) specifies using G10 chromatography for controlling polymer impurities like this compound . This method is vital for maintaining the integrity of pharmaceutical products and ensuring compliance with regulatory standards.
Toxicological Studies
Genotoxicity Assessment:
Research has been conducted to evaluate the toxicological profile of this compound. Studies indicate that it is non-mutagenic in Ames tests and non-clastogenic in vitro, suggesting a favorable safety profile . These findings are essential for understanding the potential risks associated with this compound exposure in clinical settings.
Acute Toxicity Evaluations:
Acute toxicity studies have shown that this compound is nontoxic at tested doses, which is critical for its evaluation as a safe component in pharmaceutical formulations .
Microbiological Research
Resistance Mechanisms:
this compound has been implicated in studies exploring bacterial resistance mechanisms. For instance, research on Salmonella revealed that exposure to subinhibitory concentrations of cefotaxime led to mutations that conferred resistance, highlighting the dimer's relevance in understanding antibiotic resistance .
Impact on Biofilm Formation:
Studies have also examined how cefotaxime exposure affects biofilm formation in bacterial populations. Bacteria exposed to cefotaxime developed heterogeneous populations with varying resistance levels, which can influence treatment outcomes in clinical settings .
Clinical Implications
Therapeutic Applications:
While primarily recognized as an impurity, understanding the pharmacodynamics of this compound may provide insights into improving therapeutic strategies involving cefotaxime. Its broad-spectrum antibacterial activity makes it effective against various infections, including those caused by multidrug-resistant Enterobacteriaceae .
Combination Therapy Potential:
Cefotaxime is often used in combination with other antibiotics to enhance efficacy against resistant strains. Insights gained from studying its dimer could inform future combination therapies that maximize antibacterial effectiveness while minimizing resistance development .
Data Table: Summary of this compound Research Findings
作用机制
The mechanism of action of cefotaxime dimer is related to its parent compound, cefotaxime. Cefotaxime exerts its bactericidal effect by inhibiting cell wall synthesis through its affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the bacterial cell wall, including PBP Ib and PBP III . The inhibition of cell wall synthesis leads to bacterial cell death .
相似化合物的比较
Cefotaxime Trimer
The trimer, another polymer impurity, consists of three cefotaxime units linked via σ bonds. Key distinctions from the dimer include:
Spectroscopic Differences :
- UV-Vis : Dimer shows λmax at 237 nm (K-band) and 257 nm (π-π* transition), while the trimer exhibits λmax at 237 nm and 255 nm .
- IR: Both share peaks for β-lactam C=O (1,768 cm⁻¹) and acetyl C=O (1,728 cm⁻¹), but the trimer lacks minor side-chain vibrations .
- NMR : The trimer has 41 proton signals (vs. 30 in the dimer) and additional carbon shifts at positions 47-OCH₃ (δ62.4) .
Other Cephalosporin Dimers
Non-Cephalosporin Dimers
For context, dimers of non-β-lactam antibiotics (e.g., vancomycin) or synthetic compounds (e.g., methyl stearate dimers) differ fundamentally:
- Methyl Stearate Dimers : Lack β-lactam rings; characterized by hydroxyl or keto groups .
- PSMA-Targeting Dimers: Used in cancer therapy; exhibit distinct binding kinetics (e.g., reduced cellular uptake compared to monomers) .
Research Implications
- Quality Control : The dimer’s regulatory recognition underscores the need for precise RP-HPLC and LC-MS methods to monitor impurities .
- Allergy Mechanisms: The secondary amino group in the dimer may act as a hapten, triggering immune responses .
- Stability : Z-configuration of double bonds prevents isomerization, maintaining structural integrity during storage .
Tables Summarizing Key Data
Table 1: IR Spectral Comparison
Vibration Mode | This compound (cm⁻¹) | Cefotaxime Trimer (cm⁻¹) |
---|---|---|
β-lactam C=O | 1,768 | 1,766 |
Acetyl C=O | 1,728 | 1,727 |
C=N-OCH₃ | 1,669 | 1,670 |
C-O (side chain) | 1,232 | 1,232 |
Table 2: NMR Chemical Shifts
Position | This compound (δ, ppm) | Cefotaxime Trimer (δ, ppm) |
---|---|---|
17-NH | 8.12 (multiplet) | 8.10 (multiplet) |
11-OCH₃ | 62.5 | 62.5 |
29-OCH₃ | 62.4 | 62.5 |
47-OCH₃ | N/A | 62.4 |
生物活性
Cefotaxime dimer, a derivative of the third-generation cephalosporin antibiotic cefotaxime, has garnered attention for its biological activity, particularly in the context of antimicrobial efficacy and its interactions within biological systems. This article explores the biological activity of this compound, detailing its mechanisms of action, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
This compound is formed through the polymerization of cefotaxime molecules. Its chemical structure is similar to that of cefotaxime but includes additional polymerization sites that can affect its pharmacological properties. The dimer exhibits distinct UV absorption characteristics, with peaks at 237 nm and 257 nm, indicating specific electronic transitions associated with its molecular structure .
Antibacterial Activity
Mechanism of Action:
Cefotaxime and its derivatives, including the dimer, exert their antibacterial effects primarily by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers, which is crucial for maintaining bacterial cell integrity.
Spectrum of Activity:
this compound has demonstrated a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that it retains significant efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella species .
Case Studies
-
Antimicrobial Susceptibility Testing:
In a study examining the effects of cefotaxime on Salmonella, exposure to subinhibitory concentrations led to the selection of resistant mutants. The study highlighted that biofilm-forming strains showed altered susceptibility profiles after prolonged exposure to cefotaxime, indicating an adaptive response that could be relevant for clinical treatment strategies . -
Bio-nanophotocatalyst Applications:
Research demonstrated that this compound could be effectively degraded using bio-nanophotocatalysts like hematite nanoparticles (α-HNPs). The study reported a degradation efficiency exceeding 99% within six hours under optimal conditions. Moreover, the treated nanoparticles exhibited potent antibacterial activity against Gram-positive bacteria, suggesting dual utility in both degradation and antimicrobial applications .
Pharmacokinetics and Metabolism
Cefotaxime undergoes metabolism primarily in the liver, producing desacetylcefotaxime, which also possesses antimicrobial properties. This metabolite enhances the overall antimicrobial spectrum and effectiveness of cefotaxime by providing synergistic interactions against resistant strains .
Research Findings Summary
常见问题
Basic Research Questions
Q. What methodologies are recommended for structural characterization of cefotaxime dimer in solution?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. For spatial configuration analysis, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on hydrogen and carbon spectra to resolve bonding patterns. X-ray crystallography is ideal for solid-state structural elucidation but requires high-purity crystals .
Q. How should researchers design experiments to assess this compound stability under physiological conditions?
- Methodological Answer : Prepare solutions at clinically relevant concentrations (e.g., 83.3–125 mg/mL) in solvents like 0.9% NaCl. Monitor stability using HPLC at intervals (e.g., 0, 3, 6, 24 hours) under controlled temperature (e.g., 25°C and 37°C). Validate degradation kinetics with Arrhenius modeling to predict shelf-life .
Q. What in vitro models are suitable for evaluating this compound efficacy against resistant pathogens?
- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against multidrug-resistant E. coli or MRSA. Include positive controls (e.g., unmodified cefotaxime) and assess synergy with β-lactamase inhibitors. Validate results with time-kill curves to quantify bactericidal activity .
Advanced Research Questions
Q. How can contradictions in reported this compound MIC values for Enterobacteriaceae be resolved?
- Methodological Answer : Cross-validate MIC data using standardized CLSI/EUCAST protocols. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for variables like protein binding and inoculum effect. Reassess breakpoints using modern PK-PD targets (e.g., %ƒT > MIC) instead of historical epidemiological cutoffs .
Q. What experimental frameworks address this compound resistance evolution in longitudinal studies?
- Methodological Answer : Implement serial passage assays under gradient concentrations (e.g., 1× to 4× MIC). Use whole-genome sequencing to track mutations (e.g., TEM-1β-lactamase variants). Pair with fitness cost assays (growth curves in antibiotic-free media) to quantify trade-offs between resistance and viability .
Q. How do genetic polymorphisms (e.g., OAT3 variants) influence this compound pharmacokinetics in diverse populations?
- Methodological Answer : Conduct population pharmacokinetic studies with genotyped cohorts (e.g., Ile305Phe OAT3 carriers). Measure plasma/urine concentrations via LC-MS/MS and calculate renal clearance (CLR). Use nonlinear mixed-effects modeling (NONMEM) to identify covariates affecting exposure .
Q. What strategies optimize conjugating efficiency of this compound in nanoformulations?
- Methodological Answer : Optimize reaction pH (e.g., 5.5–6.5) and temperature (25–37°C) to stabilize covalent bonds. Use dialysis or centrifugal filtration to remove unbound drug. Quantify efficiency via UV-Vis spectroscopy at λmax 260 nm and validate with HPLC .
Q. How should cerebrospinal fluid (CSF) penetration studies for this compound be designed in meningitis models?
属性
IUPAC Name |
(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHWIVHZZMAMTP-NCVGIQEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175032-97-0 | |
Record name | Cefotaxime dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFOTAXIME DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。